molecular formula C13H17BrClNO2 B2441733 Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride CAS No. 2375274-24-9

Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2441733
CAS No.: 2375274-24-9
M. Wt: 334.64
InChI Key: GKNQNTNZMGMJMU-UHFFFAOYSA-N
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Description

Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C13H16BrNO2·HCl It is a pyrrolidine derivative, characterized by the presence of a bromophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride typically involves the reaction of 3-bromobenzyl bromide with pyrrolidine-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate
  • Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate
  • Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate

Uniqueness

Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride is unique due to the specific positioning of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable tool in research and development.

Properties

IUPAC Name

methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(5-6-15-9-13)8-10-3-2-4-11(14)7-10;/h2-4,7,15H,5-6,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNQNTNZMGMJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)CC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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